3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4,5-dihydro-1H-pyrido[3,4-b][1,4]diazepin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-12-8-5-11-4-3-7(8)13-9(10)14/h3-5,12H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDCWUHNDDBDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(C=CN=C2)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-tert-Butoxycarbonylaminopyridine
The ortho-lithiation of 3-tert-butoxycarbonylaminopyridine in tetrahydrofuran (THF) at −78°C, followed by reaction with N,N-diethylbenzamide, yields 3-amino-4-benzoylpyridine intermediates. This method exploits the directing effects of the tert-butoxycarbonyl (Boc) group to achieve regioselective functionalization at the pyridine C4 position. After hydrolysis with trifluoroacetic acid (TFA) in dichloroethane, the Boc group is cleaved to afford 3-amino-4-benzoylpyridine in 94–97% yield.
Cyclization to Pyridodiazepinone
Cyclization of 3-amino-4-benzoylpyridine with methylamine derivatives in N,N-dimethylformamide (DMF) under basic conditions (sodium hydride) generates the diazepinone core. Subsequent methylation using iodomethane at 25°C introduces the 3,3-dimethyl substituents, yielding the target compound in 73% yield. This pathway is notable for its simplicity and high regiocontrol, though it requires stringent temperature control during lithiation.
Condensation of 2,3-Diaminopyridines with Ethyl Aroylacetates
Regiospecific Cyclocondensation
Reaction of 2,3-diaminopyridines with ethyl aroylacetates in refluxing xylene (120°C) produces 3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-ones via a one-pot condensation. The open-chain intermediates, such as ethyl 3-(2-aminopyridin-3-ylamino)-3-phenylpropanoate, were isolated in some cases, confirming a stepwise mechanism. This method exhibits excellent regioselectivity, with no competing regioisomers detected.
Structural Validation via X-Ray Crystallography
The X-ray crystal structure of a related compound, 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one, revealed a nonplanar conformation due to torsional strain in the seven-membered ring. The dihedral angle between the pyridine and phenyl rings was 49.8°, underscoring the structural rigidity imparted by the diazepinone moiety.
Acid-Catalyzed Cyclization of Carboxamides
High-Yield Cyclization in Sulfolane
A patent method describes the cyclization of N-(2-chloro-3-pyridinyl)carboxamides in sulfolane at 120°C with catalytic sulfuric acid, achieving yields up to 95.5%. For example, 4-amino-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide cyclizes to form the diazepinone core within 2.5 hours. This method is advantageous for scalability but requires careful handling of corrosive acids.
Potassium tert-Butoxide-Mediated Cyclocondensation
Guanidine-Based Synthesis
Reaction of dimethyl pyridine-3,4-dicarboxylate with dicyandiamide in N,N-dimethylformamide (DMF) using potassium tert-butoxide as a base yields N-(1,5-dioxo-2,5-dihydro-1H-pyrido[3,4-e]diazepin-3-yl)cyanamide. Although this method produced lower yields (39%), it demonstrates the versatility of guanidine derivatives in constructing the diazepinone framework.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,3-dimethyl-pyrido-diazepin-2-one with structurally related diazepinones and benzodiazepine analogs:
*Calculated based on and structural analogs.
Key Observations:
- Lipophilicity : The ethyl analog (C₁₀H₁₃N₃O) may exhibit higher logP values than the dimethyl variant, influencing membrane permeability .
- Aromatic Systems : Benzo-fused derivatives () show broader π-conjugation, which could improve fluorescence properties or receptor affinity but increase molecular weight .
Reactivity and Stability
- Pyrido-Diazepinones: The unsubstituted derivative (C₈H₉N₃O) is a versatile building block for further functionalization, as noted in , whereas the dimethyl variant may resist electrophilic substitution due to steric hindrance .
- Pharmaceutical Impurities : Derivatives like 4-methyl-dipyrido-diazepin-6-one (CAS 287980-84-1) are monitored as impurities in drug synthesis, highlighting the importance of substituent placement on stability .
Commercial and Industrial Relevance
- Pricing : Similar compounds range from €200–€2,000 per 500 mg, depending on purity and substitution (e.g., 3-ethyl analog in ) .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3,3-dimethyl-pyridodiazepin-2-one, and how are they applied?
- Answer : Essential techniques include 1H/13C NMR (to confirm hydrogen/carbon environments and substituent positions), mass spectrometry (to verify molecular weight and fragmentation patterns), and FT-IR (to identify functional groups like the lactam carbonyl). For example, the molecular weight (163.18 g/mol) and IUPAC name provided in should align with MS and NMR data. Cross-referencing with databases like PubChem (CID: 53470953) ensures consistency .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : Synthesis often involves multi-step condensation reactions. highlights a method using α-amino acid methyl esters condensed with oxazine-dione intermediates to form pyridodiazepine scaffolds. Reaction optimization may require temperature control (e.g., 60–80°C) and solvents like DMF or acetonitrile .
Q. How should researchers ensure the compound’s stability during storage?
- Answer : Storage at room temperature in airtight, light-protected containers is recommended (per ). Stability tests under varying pH and humidity conditions are advised, with periodic HPLC analysis (as in ) to monitor degradation (>95% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Answer : Key factors include:
- Catalysts : Use of Pd-based catalysts for cross-coupling steps (e.g., introducing substituents).
- Solvents : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
- Temperature : Gradual heating (e.g., reflux at 110°C) minimizes side reactions.
emphasizes iterative optimization via Design of Experiments (DoE) to balance variables .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps), while molecular docking simulates interactions with biological targets (e.g., enzymes or receptors). notes structural analogs with halogen substituents showing enhanced binding, suggesting similar modeling for this compound .
Q. How can researchers resolve contradictions in spectral data across studies?
- Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Combine NMR, X-ray crystallography, and high-resolution MS.
- Reference standards : Use certified materials (e.g., CAS 885271-88-5 from ) for calibration .
Q. What approaches are used to study structure-activity relationships (SAR) for this scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
